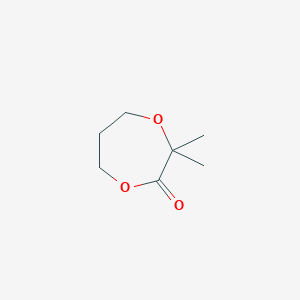
3,3-Dimethyl-1,4-dioxepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,4-dioxepan-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-butene-1,4-diol with 2,2-dimethoxypropane in the presence of concentrated sulfuric acid to form an intermediate, which is then further reacted with meta-chloroperoxybenzoic acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the process generally follows similar synthetic routes as those used in laboratory settings. The key steps involve cyclization reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1,4-dioxepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
3,3-Dimethyl-1,4-dioxepan-2-one has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of biodegradable polymers.
Biodegradable Materials: The compound is used to improve the hydrophobicity and mechanical properties of aliphatic polyesters, making them more suitable for various applications.
Biomedical Research: Due to its biocompatibility and biodegradability, it is explored for use in tissue engineering and regenerative medicine.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1,4-dioxepan-2-one in its applications primarily involves its ability to undergo ring-opening polymerization. This process allows the compound to form long polymer chains, which can then be used to create various biodegradable materials. The molecular targets and pathways involved include the interaction of the compound with catalysts that facilitate the polymerization process.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxepan-2-one: Similar in structure but lacks the dimethyl groups, which can affect its reactivity and properties.
Trimethylene Carbonate: Another cyclic ester used in biodegradable polymers, but with different mechanical properties and degradation rates.
1,4-Dioxane-2-one: Similar cyclic structure but with different substituents, leading to variations in its chemical behavior and applications.
Uniqueness
3,3-Dimethyl-1,4-dioxepan-2-one is unique due to its specific ring structure and the presence of dimethyl groups, which enhance its stability and reactivity in certain chemical reactions. These properties make it particularly useful in the synthesis of specialized biodegradable polymers with tailored properties for specific applications.
Properties
CAS No. |
65738-44-5 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3,3-dimethyl-1,4-dioxepan-2-one |
InChI |
InChI=1S/C7H12O3/c1-7(2)6(8)9-4-3-5-10-7/h3-5H2,1-2H3 |
InChI Key |
FXODQHOZBAIZJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OCCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


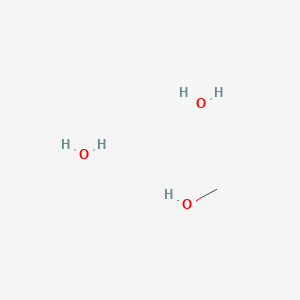
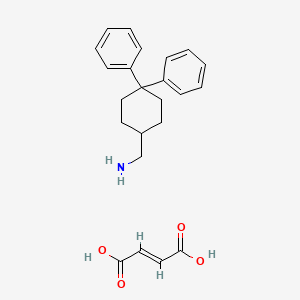
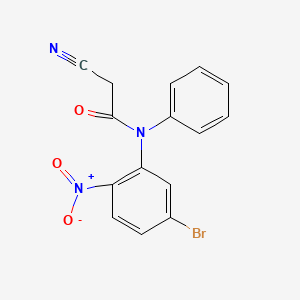

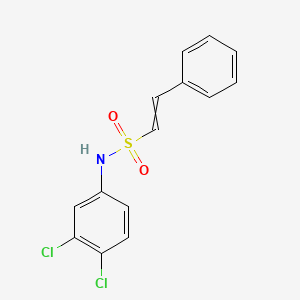




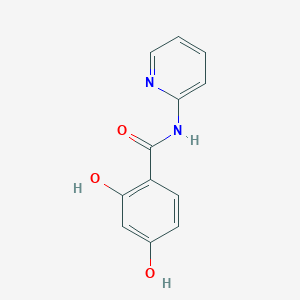
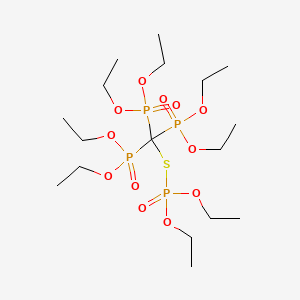
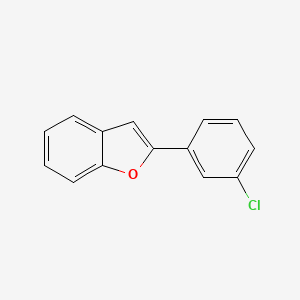

![Bis[8-(3-octyloxiran-2-yl)octyl] benzene-1,2-dicarboxylate](/img/structure/B14487821.png)
